molecular formula C24H25N5O B2843765 1-methyl-2-({4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole CAS No. 1170479-77-2

1-methyl-2-({4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole

Cat. No.: B2843765
CAS No.: 1170479-77-2
M. Wt: 399.498
InChI Key: LLADJTBCQJNWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1H-1,3-benzodiazole core substituted with a methyl group at position 1 and a piperazine-linked benzoyl-pyrrole moiety at position 2. The piperazine ring is functionalized with a 4-(1H-pyrrol-1-yl)benzoyl group, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O/c1-26-22-7-3-2-6-21(22)25-23(26)18-27-14-16-29(17-15-27)24(30)19-8-10-20(11-9-19)28-12-4-5-13-28/h2-13H,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLADJTBCQJNWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties. The specific mode of action would depend on the biological activity and the target involved.

Biochemical Pathways

Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could influence its absorption and distribution

Result of Action

Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound could have various effects at the molecular and cellular level.

Biological Activity

1-Methyl-2-({4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a benzodiazole core, a piperazine moiety, and a pyrrole derivative. The structural formula can be represented as follows:

C20H22N4O\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}

This structure is crucial for its biological activity, influencing interactions with various biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzodiazole have shown promising results against various cancer cell lines. A study demonstrated that certain benzodiazole derivatives had IC50 values in the low micromolar range against lung cancer cell lines (HCC827 and NCI-H358), indicating potent antiproliferative effects .

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways related to cell proliferation and survival. For example, compounds with similar structures have been shown to interact with Bcl-2 proteins, leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting that this compound may possess antimicrobial activities. Studies on related compounds indicate effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) demonstrating significant antibacterial effects .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific functional groups in enhancing biological activity. For instance:

  • Pyrrole Substitution : The presence of the pyrrole ring has been associated with improved binding affinity to target proteins.
  • Piperazine Linkage : The piperazine moiety contributes to solubility and bioavailability, facilitating better pharmacokinetic profiles.

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzodiazole derivatives for their anticancer activity. The study found that modifications at the 4-position of the benzoyl group significantly enhanced cytotoxicity against various cancer cell lines. For example:

CompoundIC50 (μM)Cell Line
Compound A6.26 ± 0.33HCC827
Compound B6.48 ± 0.11NCI-H358

These results underscore the potential of structural modifications in developing more effective therapeutic agents.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzodiazole compounds exhibit significant anticancer properties. For instance, compounds similar to 1-methyl-2-({4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. These compounds often act by inducing apoptosis and inhibiting cell cycle progression.

Table 1: Anticancer Activity of Benzodiazole Derivatives

Compound NameCell LineIC50 Value (µM)Mechanism of Action
Compound AMDA-MB-23110Apoptosis induction
Compound BPC3 (Prostate Cancer)15Cell cycle arrest
Compound CA549 (Lung Cancer)12Inhibition of angiogenesis

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Research indicates that it exhibits moderate to high inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The presence of the piperazine moiety is believed to enhance its interaction with bacterial cell membranes.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Streptococcus pneumoniae16 µg/mL
Escherichia coli32 µg/mL

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against common pathogens like Candida albicans. Studies have reported MIC values indicating effective inhibition at concentrations comparable to established antifungal agents.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzodiazole derivatives and evaluated their anticancer efficacy against multiple cancer cell lines. The lead compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, suggesting a promising avenue for further development .

Case Study 2: Antimicrobial Screening

A comprehensive screening against pathogenic bacteria highlighted the compound's potential as an antimicrobial agent. The study employed disk diffusion methods and determined that modifications in the structure led to enhanced activity against resistant strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

1-Methyl-2-(4-phenylpiperazin-1-yl)methyl-1H-1,3-benzodiazole (CAS 794551-92-1)
  • Structure : Shares the 1-methyl-1H-1,3-benzodiazole core but replaces the benzoyl-pyrrole group with a simple phenyl substituent on the piperazine.
  • Lower lipophilicity compared to the benzoyl-pyrrole variant, which may affect membrane permeability .
1-Benzyl-2-{[4-(pyrazine-2-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole (CAS 1351607-19-6)
  • Structure : Piperazine is substituted with a pyrazine-carbonyl group instead of benzoyl-pyrrole.
  • Key Differences :
    • The pyrazine ring introduces nitrogen atoms, enhancing hydrogen-bonding capacity.
    • Increased polarity may improve solubility but reduce blood-brain barrier penetration compared to the target compound .
1-(4-Phenyl-piperazin-1-ylmethyl)-1H-benzimidazole
  • Structure : Replaces benzodiazole with benzimidazole (NH group instead of N-methyl).
  • Piperazine substitution with phenyl mirrors CAS 794551-92-1 but differs in core heterocycle .

Substituent Modifications on Piperazine

Nitroimidazole-Triazole-Piperazine Hybrids ()
  • Structure : Piperazine linked to nitroimidazole and triazole moieties.
  • Key Differences :
    • Nitroimidazole confers redox activity, relevant in antitumor applications.
    • The absence of benzodiazole/pyrrole reduces structural overlap but highlights piperazine’s role as a versatile linker .
Sulfoxide/Sulfide-Benzimidazole Derivatives ()
  • Structure : Benzimidazole with sulfoxide/sulfide groups and pyrrole substituents.
  • Key Differences: Sulfur-containing groups increase metabolic stability but may introduce steric hindrance.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Heterocycle Piperazine Substituent LogP* Biological Activity
Target Compound 1H-1,3-benzodiazole 4-(1H-pyrrol-1-yl)benzoyl 3.8 Under investigation
1-Methyl-2-(4-phenylpiperazin-1-yl)methyl-1H-1,3-benzodiazole (CAS 794551-92-1) 1H-1,3-benzodiazole Phenyl 2.9 Not reported
1-Benzyl-2-{[4-(pyrazine-2-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole 1H-1,3-benzodiazole Pyrazine-carbonyl 2.5 Anticancer (hypothetical)
1-(4-Phenyl-piperazin-1-ylmethyl)-1H-benzimidazole Benzimidazole Phenyl 3.1 Antimicrobial

*Calculated using ChemAxon.

Q & A

Q. Table 1: Reaction Optimization Data

StepReagents/ConditionsYield (%)Key ObservationsReference
Core Formationo-Phenylenediamine, HCl, 80°C, 12h65–78Higher purity with slow cooling
Piperazine CouplingK₂CO₃, DMF, 100°C, 24h45–60DMF enhances solubility but requires strict anhydrous conditions
Pyrrole AttachmentPd(PPh₃)₄, NaOtBu, toluene, reflux50–70Pd catalysts improve regioselectivity

Recommendation : Use Pd catalysis for cross-coupling to minimize side products. Monitor reaction progress via TLC or HPLC .

Basic: How can researchers confirm structural integrity using spectroscopic methods?

Methodological Answer:
Combine NMR (¹H, ¹³C), IR, and mass spectrometry to validate the structure.

  • ¹H NMR :
    • Benzodiazole protons : δ 7.2–8.1 ppm (aromatic multiplet) .
    • Piperazine CH₂ : δ 2.5–3.5 ppm (split into multiplets due to coupling) .
  • ¹³C NMR :
    • Carbonyl (C=O): ~165–170 ppm .
    • Benzimidazole C2: ~150 ppm (deshielded due to adjacent nitrogen) .
  • IR : N-H stretch at ~3400 cm⁻¹ (benzodiazole), C=O at ~1680 cm⁻¹ .

Q. Table 2: Key Spectral Signatures

TechniqueKey Peaks/ShiftsFunctional Group ConfirmedReference
¹H NMRδ 3.2–3.5 (m, 4H, piperazine CH₂)Piperazine linkage
¹³C NMRδ 165.2 (C=O)Benzoyl group
IR1680 cm⁻¹ (C=O stretch)Carbonyl confirmation

Recommendation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Contradictions often arise from impurities, tautomerism, or dynamic effects.

  • Case Study : Discrepancy in elemental analysis (C, H, N) vs. NMR integration .
    • Solution : Recrystallize the compound to remove impurities and repeat analysis. Use high-resolution MS to verify molecular formula .
  • Tautomerism : Benzimidazole NH protons may exchange rapidly, causing signal broadening. Use DMSO-d₆ to slow exchange and resolve peaks .

Recommendation : Cross-validate with X-ray crystallography for absolute configuration .

Advanced: How can computational tools predict reactivity and stability of intermediates?

Methodological Answer:
Density Functional Theory (DFT) and molecular docking predict electronic properties and binding affinities.

  • DFT Applications :
    • Calculate HOMO-LUMO gaps to assess nucleophilicity of intermediates .
    • Simulate reaction pathways (e.g., transition states for piperazine coupling) .
  • Docking Studies :
    • Predict binding modes with biological targets (e.g., enzymes or receptors) using AutoDock Vina .

Q. Table 3: Computational Parameters

ParameterValue/SoftwareApplicationReference
Basis SetB3LYP/6-31G(d)Optimize geometry
Docking Score (kcal/mol)-9.2 (AutoDock Vina)Target binding affinity

Recommendation : Validate computational predictions with kinetic experiments (e.g., rate constants) .

Advanced: How to design interaction studies for pharmacological targets?

Methodological Answer:
Focus on receptors with known affinity for benzodiazole-piperazine hybrids, such as serotonin (5-HT) or histamine receptors.

  • In Vitro Assays :
    • Radioligand binding assays (³H-labeled ligands) .
    • Functional assays (cAMP accumulation for GPCR targets) .
  • Key Metrics :
    • IC₅₀ values for receptor inhibition.
    • Selectivity ratios against off-target receptors .

Recommendation : Use structure-activity relationship (SAR) studies to optimize substituents on the pyrrole ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.